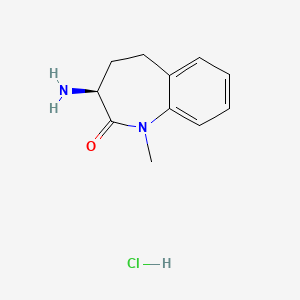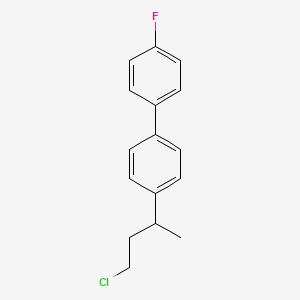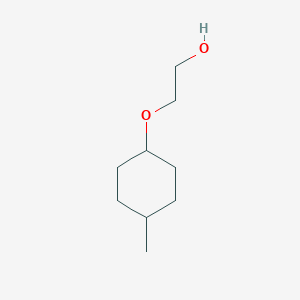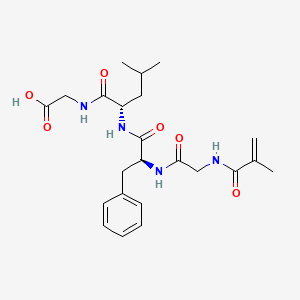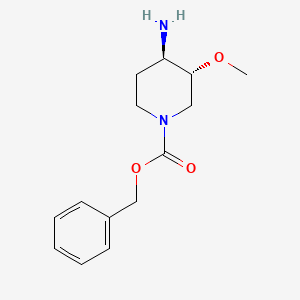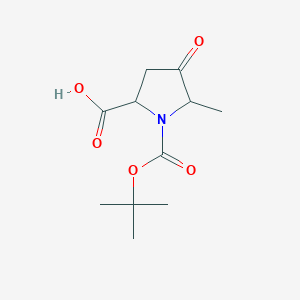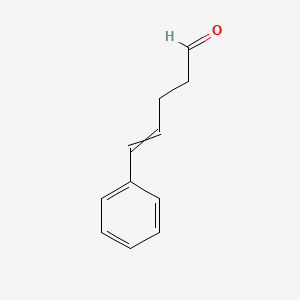
5-phenylpent-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “5-phenylpent-4-enal” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-phenylpent-4-enal involves several synthetic routes. One common method includes the reaction of 1,8-naphthalimide with aminopropyl imidazole to generate naphthalimide imidazole. This intermediate is then subjected to imidazole quaternization using 1-bromo-iso-octane, resulting in the formation of alkylated naphthalimide imidazole bromide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-phenylpent-4-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
5-phenylpent-4-enal has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-phenylpent-4-enal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-phenylpent-4-enal include other naphthalimide derivatives and imidazole-based compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
The specific arrangement of atoms and bonds in this compound allows it to participate in unique chemical reactions and exhibit specific biological activities .
Propiedades
Número CAS |
51758-25-9 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
5-phenylpent-4-enal |
InChI |
InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-10H,2,6H2 |
Clave InChI |
BHUURXZEJNOOBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isoquinoline,6-[(1-cyclopropyl-4-piperidinyl)oxy]-,hydrochloride](/img/structure/B8515956.png)
![2-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide](/img/structure/B8515964.png)
![N-[3-methoxy-4-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B8515972.png)

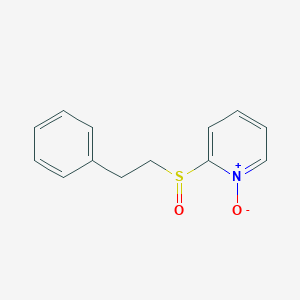
![4-Benzyl-8-fluoro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B8515997.png)
